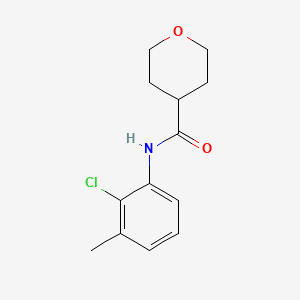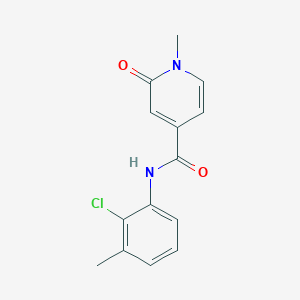![molecular formula C16H21ClN2O B7585953 2-(4-Chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585953.png)
2-(4-Chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone, commonly known as CDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
CDM exerts its effects by binding to the mu-opioid receptor, which is a G protein-coupled receptor that plays a key role in pain modulation. CDM acts as a partial agonist of the mu-opioid receptor, meaning that it activates the receptor to a lesser extent than a full agonist, such as morphine. This partial agonist activity is thought to be responsible for CDM's analgesic effects.
Biochemical and Physiological Effects
CDM has been found to have a number of biochemical and physiological effects. In addition to its analgesic and antipsychotic effects, CDM has been found to have anti-inflammatory effects and has been studied for its potential as a treatment for inflammatory bowel disease. CDM has also been found to have neuroprotective effects and has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of CDM is that it has a relatively low toxicity profile and is well-tolerated in animal studies. This makes it a promising candidate for further research and development. However, one limitation of CDM is that it has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on CDM. One potential direction is to further investigate its analgesic effects and its potential as a treatment for chronic pain. Another potential direction is to study its effects on other G protein-coupled receptors and its potential as a treatment for other diseases such as cancer and diabetes. Additionally, further research is needed to optimize the synthesis method for CDM and to develop more effective formulations for its administration.
合成法
CDM can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-amine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate with ethyl chloroformate.
科学的研究の応用
CDM has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, CDM has been studied for its potential as a novel analgesic agent due to its ability to modulate the activity of the mu-opioid receptor. In neuroscience, CDM has been found to have antipsychotic effects and has been studied for its potential as a treatment for schizophrenia. In biochemistry, CDM has been used as a tool to study the structure and function of proteins.
特性
IUPAC Name |
2-(4-chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c1-18-14-6-7-15(18)11-19(9-8-14)16(20)10-12-2-4-13(17)5-3-12/h2-5,14-15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEPVALGQDYGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Cyclopropyl(1,3-thiazol-2-yl)methyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B7585880.png)
![5-fluoro-N,2-dimethyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7585893.png)



![5-cyclopropyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7585910.png)



![(2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585935.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585949.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7585961.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7585968.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7585973.png)